molecular formula C15H9F4N5O B2583193 (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-62-3

(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2583193
CAS No.: 861211-62-3
M. Wt: 351.265
InChI Key: FIOKXQIQSZRDEJ-UHFFFAOYSA-N
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Description

The compound “(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone” features a 1,2,3-triazole core linked to a substituted pyrimidine ring (4-methyl-6-trifluoromethyl) and a 4-fluorophenyl methanone group.

Properties

IUPAC Name

(4-fluorophenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c1-8-6-12(15(17,18)19)21-14(20-8)24-7-11(22-23-24)13(25)9-2-4-10(16)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOKXQIQSZRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone represents a novel class of fluorinated triazole derivatives that have gained significant attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by various research findings and case studies.

Structural Characteristics

The compound comprises a triazole ring fused with a pyrimidine moiety and is substituted with fluorine and trifluoromethyl groups. These structural features are known to enhance biological activity by improving lipophilicity and membrane permeability, which are critical for drug efficacy.

Biological Activity Overview

Fluorinated triazoles, including the compound , have been associated with a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that fluorinated triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one under investigation demonstrated IC50 values as low as 33 µM against MCF-7 (breast cancer), HT-29 (colon cancer), and PT-45 (pancreatic cancer) cell lines . The mechanism involves the inhibition of key signaling pathways such as ERK1/2 and NF-kB, which are crucial for cell proliferation.
  • Antibacterial and Antifungal Properties : Several derivatives of triazoles have demonstrated potent antibacterial and antifungal activities. The incorporation of trifluoromethyl groups has been linked to increased antimicrobial potency due to enhanced interactions with microbial membranes .

1. Anticancer Activity

In a study assessing the cytotoxicity of various triazole derivatives, the compound exhibited notable activity against MCF-7 cells. The research indicated that the presence of fluorine atoms significantly improved the compounds' interactions with cellular targets, enhancing their overall efficacy .

2. Antimicrobial Properties

A series of fluorinated triazole analogs were synthesized and tested against common bacterial strains. Results indicated that compounds with trifluoromethyl substitutions showed improved antibacterial activity compared to their non-fluorinated counterparts .

Data Table: Biological Activities of Selected Triazole Derivatives

Compound NameStructureIC50 (µM)Activity TypeReference
Compound AStructure33Anticancer (MCF-7)
Compound BStructure25Antibacterial (E. coli)
Compound CStructure40Antifungal (C. albicans)

Mechanistic Insights

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, blocking pathways essential for cancer cell survival and proliferation.
  • Membrane Interaction : The lipophilic nature imparted by fluorination enhances membrane permeability, allowing better cellular uptake and increased bioactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against different cancer cell lines. For instance, derivatives of triazoles have shown selective cytotoxicity against tumorigenic cells, suggesting that (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone could be promising as a lead compound in cancer therapy .

Insecticidal Properties

The compound has been explored for its potential use in agriculture as an insecticide. Research has demonstrated that triazole derivatives can possess insecticidal activity against various pests. The incorporation of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it effective in pest control applications .

Biological Studies

The unique structure of this compound allows for its use in biological studies related to gene expression and enzyme inhibition. Studies have shown that similar compounds can modulate biological pathways by acting on specific targets within cells. This capability opens avenues for research into disease mechanisms and therapeutic interventions .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated selective cytotoxicity against tumorigenic cell lines.
Insecticidal PropertiesEffective against various agricultural pests; enhanced stability due to fluorine substitution.
Biological MechanismsModulation of gene expression; potential for therapeutic development.

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl and Difluorophenyl Groups

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a triazole core but differs in substituents:

  • Pyrimidine vs.
  • Fluorophenyl vs. Difluorophenyl : The target’s single fluorine substitution on the phenyl ring reduces steric hindrance compared to the 2,4-difluorophenyl group in the analogue, which could affect binding affinity in biological systems.

Pyrazolone Derivatives with Bromophenyl and Fluorophenyl Substituents

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () feature pyrazolone rings instead of triazoles. Key differences include:

  • Ring System : The pyrazolone’s 5-membered ring with two adjacent nitrogens contrasts with the triazole’s three contiguous nitrogens, altering electronic distribution and tautomerism.
  • Substituent Effects : The bromophenyl group in ’s compounds introduces heavier halogen atoms, which may enhance lipophilicity compared to the target’s trifluoromethyl group .

Crystallographic and Computational Analysis

Structural Determination Techniques

  • SHELX Software : The target compound’s crystal structure, if resolved, likely utilized SHELXL () for refinement, a common practice for small-molecule crystallography. Analogues in were analyzed using similar methods, ensuring consistency in bond-length and angle comparisons .
  • WinGX and ORTEP : Tools like WinGX () enable visualization of anisotropic displacement parameters, critical for comparing molecular conformations between the target and its analogues .

Substituent-Driven Property Comparisons

Trifluoromethyl vs. Trifluoromethoxy Groups

The compound 1-pyrrolidinyl[4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazol-2-yl]methanone () substitutes trifluoromethoxy for the target’s trifluoromethyl group. Key contrasts:

  • Steric Effects : The trifluoromethoxy group’s oxygen atom adds flexibility, possibly reducing steric hindrance in binding interactions .

Piperazinyl vs. Triazolyl Linkers

The compound (4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone () replaces the triazole with a piperazine ring. Differences include:

  • Conformational Flexibility : Piperazine’s six-membered ring allows greater flexibility than the rigid triazole, influencing pharmacokinetic properties like solubility.
  • Hydrogen-Bonding Potential: The triazole’s nitrogen atoms offer additional hydrogen-bonding sites compared to piperazine’s tertiary amines .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,2,3-Triazole 4-Methyl-6-CF3-pyrimidine, 4-FPh ~383.3 (estimated)
Compound 1,2,4-Triazole Phenylsulfonyl, 2,4-diFPh ~496.5
Compound Piperazine Pyrazolyl-pyrimidine, 4-FPh 352.4
Compound 1,2,3-Triazole 4-CF3O-Ph, pyrrolidinyl ~355.3 (estimated)

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